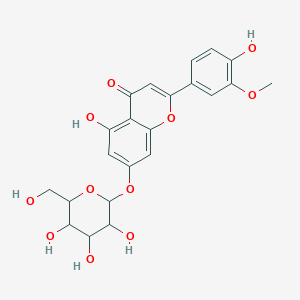

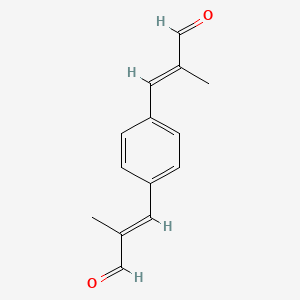

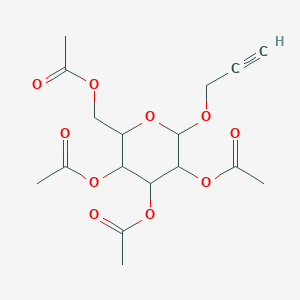

![molecular formula C14H18N4O8 B12318268 2-[(Tert-butoxycarbonyl)amino]-3-[(2,4-dinitrophenyl)amino]propanoic acid](/img/structure/B12318268.png)

2-[(Tert-butoxycarbonyl)amino]-3-[(2,4-dinitrophenyl)amino]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boc-d-dap(dnp)-oh, también conocido como éster dinitrofenílico de ácido N-α-(terc-butoxicarbonil)-D-α,β-diaminopropiónico, es un compuesto ampliamente utilizado en el campo de la proteómica y la síntesis de péptidos. Es un derivado del ácido diaminopropiónico, que es un aminoácido con dos grupos amino. El compuesto se utiliza a menudo como bloque de construcción en la síntesis de péptidos y proteínas debido a sus propiedades químicas únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Boc-d-dap(dnp)-oh típicamente involucra la protección de los grupos amino del ácido diaminopropiónico. El proceso comienza con la protección del grupo α-amino usando un grupo terc-butoxicarbonil (Boc). Esto es seguido por la protección del grupo β-amino con un grupo dinitrofenilo (dnp). Las condiciones de reacción a menudo implican el uso de solventes orgánicos como diclorometano y reactivos como diisopropilcarbodiimida (DIC) y N-hidroxisuccinimida (NHS) para facilitar las reacciones de acoplamiento.

Métodos de producción industrial

En un entorno industrial, la producción de Boc-d-dap(dnp)-oh se escala usando rutas sintéticas similares pero con condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso involucra el uso de sintetizadores de péptidos automatizados y reactores a gran escala para manejar el volumen incrementado de reactivos y solventes. Se emplean medidas de control de calidad, como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas, para monitorear la pureza y la identidad del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

Boc-d-dap(dnp)-oh experimenta varias reacciones químicas, incluyendo:

Reacciones de sustitución: El grupo dnp puede ser sustituido con otros grupos funcionales bajo condiciones específicas.

Reacciones de desprotección: Los grupos protectores Boc y dnp pueden ser removidos bajo condiciones ácidas o básicas para obtener el ácido diaminopropiónico libre.

Reactivos y condiciones comunes

Reacciones de sustitución: Reactivos como metóxido de sodio o carbonato de potasio en metanol se utilizan comúnmente.

Reacciones de desprotección: El ácido trifluoroacético (TFA) en diclorometano se utiliza a menudo para remover el grupo Boc, mientras que la hidracina o los tioles pueden ser utilizados para remover el grupo dnp.

Principales productos formados

Reacciones de sustitución: Los principales productos son derivados del ácido diaminopropiónico con diferentes grupos funcionales reemplazando el grupo dnp.

Reacciones de desprotección: El principal producto es el ácido diaminopropiónico libre.

Aplicaciones Científicas De Investigación

Boc-d-dap(dnp)-oh tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de péptidos y proteínas complejos.

Biología: Se emplea en el estudio de interacciones proteína-proteína y mecanismos enzimáticos.

Medicina: Se utiliza en el desarrollo de fármacos y agentes terapéuticos basados en péptidos.

Industria: Se utiliza en la producción de péptidos sintéticos para investigación y propósitos comerciales.

Mecanismo De Acción

El mecanismo de acción de Boc-d-dap(dnp)-oh involucra su función como un derivado de aminoácido protegido en la síntesis de péptidos. Los grupos Boc y dnp protegen los grupos amino durante el proceso de síntesis, previniendo reacciones secundarias no deseadas. Una vez que el péptido deseado se sintetiza, los grupos protectores se remueven para obtener el péptido libre. Los objetivos moleculares y las vías involucradas dependen del péptido o proteína específico que se sintetiza.

Comparación Con Compuestos Similares

Boc-d-dap(dnp)-oh puede ser comparado con otros compuestos similares como:

Boc-d-dap-fmoc: Otro derivado protegido del ácido diaminopropiónico, donde el grupo β-amino está protegido con un grupo fluorenilmetoxicarbonil (Fmoc).

Boc-d-dap-ome: Un derivado donde el grupo β-amino está protegido con un grupo metoxicarbonil (OMe).

Unicidad

Boc-d-dap(dnp)-oh es único debido a la presencia del grupo dnp, que proporciona reactividad específica y estabilidad durante la síntesis de péptidos. Esto lo hace particularmente útil en la síntesis de péptidos que requieren pasos de desprotección selectivos.

Propiedades

IUPAC Name |

3-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O8/c1-14(2,3)26-13(21)16-10(12(19)20)7-15-9-5-4-8(17(22)23)6-11(9)18(24)25/h4-6,10,15H,7H2,1-3H3,(H,16,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHQTCSLBRZQAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12318185.png)

![17-(5-Hydroxy-1,1,6-trimethoxy-6-methyl-4-oxoheptan-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12318216.png)

![Pyridinium,1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-,inner salt, hydrate, [6R-[6a,7b(Z)]]-](/img/structure/B12318244.png)

![6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione](/img/structure/B12318258.png)